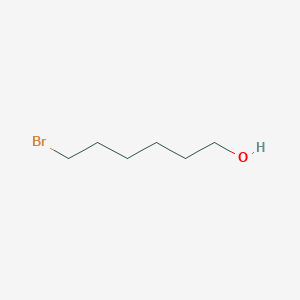

6-Bromo-1-hexanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCSZXRVWDVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063397 | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 6-Bromo-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4286-55-9 | |

| Record name | 6-Bromo-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U3A1ZLY0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-hexanol is a bifunctional organic compound featuring a primary alcohol and a terminal alkyl bromide. This unique structure makes it a valuable intermediate in a variety of chemical syntheses. Its hydroxyl group can undergo typical alcohol reactions such as esterification and etherification, while the bromo group provides a site for nucleophilic substitution, enabling the introduction of a hexanol moiety into larger molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for their determination and key synthetic considerations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrO | [1][2] |

| Molecular Weight | 181.07 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.482 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. | |

| CAS Number | 4286-55-9 |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available | |

| ¹³C NMR | Spectra available | |

| FT-IR | Spectra available | |

| Mass Spectrometry | Spectra available |

Chemical Properties and Reactivity

This compound's reactivity is characterized by the dual functionality of the alcohol and alkyl bromide groups. The hydroxyl group can be protected or activated for various transformations. The carbon-bromine bond is susceptible to nucleophilic attack, making it a useful substrate for forming new carbon-carbon and carbon-heteroatom bonds. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key physical properties and for obtaining spectroscopic data for a liquid compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

-

A small sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the instrument is set to acquire data over a typical chemical shift range (e.g., 0-12 ppm).

-

For ¹³C NMR, a broader chemical shift range is used (e.g., 0-220 ppm), and proton decoupling is typically employed to simplify the spectrum.

-

The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of this compound is placed directly onto the ATR crystal.

-

The sample is brought into firm contact with the crystal using a pressure arm.

-

The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

A small amount of the liquid sample is introduced into the mass spectrometer's ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the mono-bromination of 1,6-hexanediol.

Synthesis from 1,6-Hexanediol

Reaction: HO(CH₂)₆OH + HBr → Br(CH₂)₆OH + H₂O

Experimental Protocol:

-

1,6-Hexanediol is reacted with hydrobromic acid (e.g., 48% aqueous solution) in a suitable solvent such as toluene.

-

The reaction mixture is heated to reflux for an extended period (e.g., 24 hours).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound. This method is reported to have a relatively low yield (around 45%) due to the formation of the di-substituted byproduct, 1,6-dibromohexane.

Visualizations

Logical Workflow for Characterization

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Synthesis Pathway

Caption: Synthesis of this compound from 1,6-Hexanediol.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its bifunctional nature allows for a wide range of synthetic applications. A thorough understanding of its properties, handling requirements, and synthetic routes is essential for its safe and effective use in research and development. The experimental protocols and workflows provided in this guide offer a framework for the characterization and synthesis of this important compound.

References

An In-depth Technical Guide to 6-Bromo-1-hexanol (CAS: 4286-55-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-hexanol, a versatile bifunctional molecule crucial in organic synthesis and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly as a linker in creating advanced therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 4286-55-9, is a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a terminal hydroxyl group and a primary alkyl bromide, makes it a valuable reagent for introducing a six-carbon spacer in chemical structures.[2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrO | [1] |

| Molecular Weight | 181.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Solubility | Soluble in chloroform and methanol. | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 3.64 (t, 2H) | -CH₂OH |

| 3.40 (t, 2H) | -CH₂Br |

| 1.88 (quint, 2H) | -CH₂CH₂Br |

| 1.57 (quint, 2H) | -CH₂CH₂OH |

| 1.45 (m, 2H) | BrCH₂CH₂CH₂ - |

| 1.35 (m, 2H) | HOCH₂CH₂CH₂ - |

Note: Specific peak multiplicities and coupling constants may vary slightly depending on the solvent and instrument used. Data compiled from publicly available spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3330 (broad) | O-H stretch (alcohol) |

| 2935, 2860 | C-H stretch (alkane) |

| 1460 | C-H bend (alkane) |

| 1050 | C-O stretch (primary alcohol) |

| 645 | C-Br stretch (alkyl bromide) |

Note: Data compiled from publicly available spectra.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 180/182 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 162/164 | [M - H₂O]⁺ |

| 101 | [M - Br]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

Synthesis of this compound from 1,6-Hexanediol

This protocol describes the selective monobromination of 1,6-hexanediol using hydrobromic acid.

Materials:

-

1,6-Hexanediol

-

48% Hydrobromic acid

-

Toluene

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 1,6-hexanediol (1.0 equivalent) and toluene.

-

Add 48% hydrobromic acid (1.2 equivalents) to the flask.

-

Heat the mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: Approximately 45-72%.

Alternative Methods: Other methods for the synthesis of this compound include the use of N-bromosuccinimide (NBS) and triphenylphosphine, or phosphorus tribromide (PBr₃) to achieve higher yields and selectivity under milder conditions.

Applications in Drug Development

The dual functionality of this compound makes it an invaluable linker molecule in the design and synthesis of novel therapeutic agents. Its six-carbon chain provides spatial separation between two conjugated moieties, which can be critical for biological activity.

Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The length and composition of this linker are crucial for the efficacy of the PROTAC. Alkyl chains, such as the hexyl chain provided by this compound, are common motifs in PROTAC linker design. The hydroxyl and bromide groups of this compound can be readily modified to attach the two different ligands, allowing for the systematic variation of linker length and composition to optimize PROTAC activity.

Synthesis of Anti-Inflammatory Drug Analogues

This compound has been utilized as a reagent in the preparation of nitric oxide (NO)-donating analogues of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. These hybrid molecules are designed to enhance the therapeutic effects and reduce the side effects of the parent drug. In this context, the hydroxyl group of this compound can be functionalized to carry the NO-donating moiety, while the bromide allows for attachment to the Sulindac scaffold. This approach has been explored to develop novel treatments for conditions like prostate cancer.

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful and versatile chemical building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined structure and reactivity, supported by comprehensive spectroscopic data, make it a reliable reagent for researchers. The ability to act as a linker of specific length is particularly valuable in the development of sophisticated drug delivery systems and novel therapeutic agents. This guide provides the essential technical information for the effective and safe use of this compound in a research and development setting.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromo-1-hexanol in water and various organic solvents. This information is critical for the effective use of this versatile bifunctional molecule in organic synthesis, pharmaceutical development, and materials science. This compound, with its terminal bromine atom and primary hydroxyl group, serves as a key building block and cross-linking reagent. A thorough understanding of its solubility is paramount for reaction design, purification, and formulation.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar hydroxyl group (-OH) and a moderately polar bromoalkyl chain. The interplay between these two functionalities dictates its interaction with different solvents.

The hydroxyl group is capable of forming hydrogen bonds with protic solvents like water and alcohols, which contributes to its solubility in these media. Conversely, the hexyl chain is nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents through van der Waals forces. The bromine atom adds to the molecule's overall polarity and molecular weight.

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of this compound. Solvents with polarity and hydrogen bonding capabilities similar to this compound are expected to be effective at dissolving it.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that some of the available data is based on estimations or predictions and should be considered as such.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | Protic, Polar | ~2.485 g/L[1] | 25 | Estimated |

| Water | H₂O | Protic, Polar | ~1.14 mg/mL | Not Specified | Predicted |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | 200 mg/mL | Not Specified | Experimental |

| Chloroform | CHCl₃ | Aprotic, Moderately Polar | Soluble[2][3] | Not Specified | Qualitative |

| Methanol | CH₃OH | Protic, Polar | Soluble[2][3] | Not Specified | Qualitative |

Theoretical Solubility Profile

Based on its structure, this compound is expected to exhibit good solubility in a range of polar organic solvents. Its miscibility is likely to be high in alcohols such as ethanol and propanol due to the favorable hydrogen bonding interactions. It is also anticipated to be soluble in other polar aprotic solvents like acetone and dimethylformamide (DMF). Its solubility in nonpolar solvents such as hexanes or toluene is expected to be more limited due to the polarity imparted by the hydroxyl and bromo groups.

Experimental Protocol: Determination of Solubility

While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method can be adapted. The following protocol outlines a standard procedure for determining the solubility of a compound like this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid. This step is crucial to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizations

The following diagrams illustrate key concepts related to the solubility and analysis of this compound.

Figure 1. Logical diagram of factors affecting this compound solubility.

Figure 2. Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 6-Bromo-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 6-Bromo-1-hexanol, specifically its boiling point and density. It also details the experimental methodologies for the determination of these properties and presents a logical workflow for its application in the synthesis of pharmacologically relevant molecules, such as nitric oxide-donating analogues of the non-steroidal anti-inflammatory drug (NSAID), Sulindac.

Core Physicochemical Data

The boiling point and density are critical parameters for the safe handling, purification, and application of this compound in a laboratory setting. The following table summarizes the reported values for these properties.

| Property | Value | Conditions |

| Boiling Point | 105-106 °C | at 5 mmHg[1][2][3][4] |

| 114 °C | at 10 mmHg[5] | |

| 198.9 °C | at 760 mmHg (estimated) | |

| Density | 1.384 g/mL | at 25 °C |

| 1.33 g/cm³ | at 20 °C |

Experimental Protocols

Accurate determination of the boiling point and density of this compound is essential for its characterization and use in synthesis. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have relatively high boiling points at atmospheric pressure, distillation or micro-boiling point methods are commonly employed.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the substance is available.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

-

Pressure Correction: Since the boiling point is pressure-dependent, it is crucial to note the atmospheric pressure during the experiment. If the measurement is not performed at standard pressure (760 mmHg), a correction may be applied.

2. Micro-Boiling Point Determination (Thiele Tube Method):

This method is ideal for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a rubber band or wire to attach the capillary tube to the thermometer.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume.

1. Using a Pycnometer:

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

2. Direct Mass and Volume Measurement:

This is a simpler, though potentially less precise, method.

-

Apparatus: An analytical balance and a graduated cylinder.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the this compound is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by the measured volume.

-

Application in Drug Development: Synthesis of Sulindac Analogues

This compound serves as a valuable reagent in the synthesis of modified drug molecules. One notable application is in the preparation of nitric oxide-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). These analogues are being investigated for their potential enhanced therapeutic effects, for instance, in cancer treatment.

The general synthetic strategy involves tethering the this compound to the Sulindac molecule, followed by conversion of the terminal bromo group to a nitric oxide-donating moiety. A logical workflow for this synthesis is depicted below.

This diagram illustrates the key stages in the synthesis of nitric oxide-donating Sulindac analogues. The process begins with the coupling of Sulindac and this compound, often via a Williamson ether synthesis or a similar nucleophilic substitution reaction. The resulting intermediate, a Sulindac-hexanol ether, undergoes a subsequent reaction to introduce a nitric oxide-donating functional group at the terminus of the hexyl chain. The final step involves the purification of the target molecule, typically through chromatographic techniques, to yield the pure NO-donating Sulindac analogue. This strategic modification aims to enhance the therapeutic profile of the parent drug.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Bromo-1-hexanol: Properties, Synthesis, and Applications in Drug Development

For researchers, scientists, and professionals in drug development, 6-Bromo-1-hexanol is a valuable bifunctional molecule utilized as a synthetic intermediate and cross-linking reagent. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and a key application in the development of modified non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and procurement.

-

IUPAC Name : 6-bromohexan-1-ol[1]

-

Synonyms : 6-Bromohexanol, 1-Hexanol, 6-bromo-, Hexamethylene bromohydrin, 6-hydroxyhexyl bromide, 1-Bromo-6-hexanol, ω-Bromo-1-hexanol[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H13BrO | [1] |

| Molecular Weight | 181.07 g/mol | [1] |

| CAS Number | 4286-55-9 | [1] |

| Appearance | Clear colorless to slightly yellow liquid | |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Solubility | Soluble in chloroform and methanol. |

Experimental Protocols

Synthesis of this compound from 1,6-Hexanediol

A common and effective method for the preparation of this compound is the selective monobromination of 1,6-hexanediol using hydrobromic acid. Careful control of reaction conditions is necessary to minimize the formation of the 1,6-dibromohexane byproduct.

Materials:

-

1,6-hexanediol

-

48% Hydrobromic acid (HBr)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

n-hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1,6-hexanediol (1.0 equivalent) and 48% aqueous hydrobromic acid (1.2 equivalents) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is typically refluxed for 18-24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed several times with a saturated aqueous NaHCO3 solution and then with water.

-

The organic layer is separated, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) as the eluent to afford pure this compound. Alternatively, high vacuum distillation can be used for purification.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application in the Synthesis of Nitric Oxide-Donating Sulindac Analogues

This compound serves as a critical linker in the synthesis of modified drug molecules. One notable application is in the preparation of nitric oxide (NO)-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). These analogues are being investigated for their enhanced anti-cancer properties, particularly for prostate cancer. The strategy involves tethering a nitric oxide-donating moiety to the Sulindac molecule via a linker, for which this compound is well-suited due to its terminal hydroxyl and bromo groups.

The general synthetic pathway involves:

-

Esterification of Sulindac: The carboxylic acid group of Sulindac is esterified with the hydroxyl group of this compound. This reaction forms an ester linkage and incorporates the bromohexyl chain into the Sulindac molecule.

-

Introduction of the NO-Donating Moiety: The terminal bromine on the hexyl chain, being a good leaving group, is then displaced by a nucleophilic nitric oxide-donating group (e.g., a nitrate ester, furoxan, or sydnonimine precursor).

This modular approach allows for the synthesis of a variety of NO-donating Sulindac analogues for structure-activity relationship (SAR) studies.

The logical relationship in this synthetic strategy is depicted in the following diagram.

Caption: Logical workflow for synthesizing NO-donating Sulindac analogues.

References

An In-depth Technical Guide to Hexamethylene Bromohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of hexamethylene bromohydrin, also known as 6-bromohexan-1-ol. This bifunctional molecule serves as a valuable intermediate in organic synthesis and holds potential in the development of novel pharmaceutical compounds.

Chemical Structure and Identification

Hexamethylene bromohydrin is a primary alcohol with a terminal bromine atom. Its fundamental chemical information is summarized below.

| Identifier | Value |

| IUPAC Name | 6-bromohexan-1-ol[1] |

| Synonyms | Hexamethylene bromohydrin, 6-Bromo-1-hexanol, 6-hydroxyhexyl bromide[1] |

| CAS Number | 4286-55-9[2] |

| Molecular Formula | C₆H₁₃BrO[2] |

| Molecular Weight | 181.07 g/mol [2] |

| SMILES | OCCCCCCBr |

| InChI Key | FCMCSZXRVWDVAW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of hexamethylene bromohydrin is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Solubility | Soluble in chloroform and methanol. | |

| Storage | Store at 2-8°C under an inert atmosphere. |

Synthesis of Hexamethylene Bromohydrin

The most commonly cited method for the synthesis of hexamethylene bromohydrin is the selective monobromination of 1,6-hexanediol using hydrobromic acid.

Reaction Scheme

Experimental Protocol: Synthesis from 1,6-Hexanediol

This protocol details the synthesis of this compound from 1,6-hexanediol.

Materials:

-

1,6-hexanediol

-

48% aqueous hydrobromic acid (1.2 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-hexane

-

Ethyl acetate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1,6-hexanediol, 1.2 equivalents of 48% aqueous hydrobromic acid, and toluene.

-

Set up the reaction mixture with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux for 18 hours. Water formed as a byproduct will be collected in the Dean-Stark trap.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous NaHCO₃ solution and water.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude hexamethylene bromohydrin is purified by silica gel column chromatography.

Workflow for Purification:

Protocol:

-

Prepare a slurry of silica gel in the eluent (n-hexane/ethyl acetate = 5:1 v/v) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the n-hexane/ethyl acetate (5:1 v/v) mixture, collecting fractions.

-

Monitor the collected fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions under reduced pressure to yield pure hexamethylene bromohydrin as a pale yellow oil.

Analytical Characterization

The structure and purity of the synthesized hexamethylene bromohydrin are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

-

δ 3.71 (t, J = 6.5 Hz, 2H, -CH₂OH)

-

δ 3.53 (t, J = 6.8 Hz, 2H, -CH₂Br)

-

δ 1.81-1.42 (m, 8H, -CH₂CH₂CH₂CH₂-)

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of hexamethylene bromohydrin in deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of hexamethylene bromohydrin and to confirm its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of hexamethylene bromohydrin in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal decomposition.

-

Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for the analyte, for example, m/z 40-300.

-

Data Analysis: The retention time of the peak corresponding to hexamethylene bromohydrin is used for purity assessment (as a percentage of total peak area). The mass spectrum of this peak should show the characteristic molecular ion peaks and fragmentation pattern consistent with the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As hexamethylene bromohydrin is a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H stretch of the alcohol and the C-Br stretch.

Workflow for Analytical Characterization:

Applications in Research and Drug Development

Hexamethylene bromohydrin is a versatile bifunctional molecule with applications as a cross-linking reagent and a synthetic intermediate. Its ability to introduce a six-carbon linker with a reactive hydroxyl group at one end and a bromine atom (a good leaving group) at the other makes it a valuable building block in organic synthesis. It is used in the preparation of various compounds, including nitric oxide-donating analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac, which have potential applications in cancer prevention. While some sources suggest potential antimicrobial properties, detailed studies on its specific biological activities and mechanisms of action are limited.

Safety Information

Hexamethylene bromohydrin is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of 6-Bromo-1-hexanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-hexanol (CAS No. 4286-55-9), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 2H | HO-CH₂ - |

| 3.42 | Triplet | 2H | Br-CH₂ - |

| 1.87 | Quintet | 2H | Br-CH₂-CH₂ - |

| 1.58 | Quintet | 2H | HO-CH₂-CH₂ - |

| 1.47 | Multiplet | 2H | Br-CH₂-CH₂-CH₂ - |

| 1.39 | Multiplet | 2H | HO-CH₂-CH₂-CH₂ - |

| 1.55 (approx.) | Singlet (broad) | 1H | HO -CH₂- |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 62.8 | HO-C H₂- |

| 33.9 | Br-C H₂- |

| 32.7 | Br-CH₂-C H₂- |

| 32.5 | HO-CH₂-C H₂- |

| 28.0 | Br-CH₂-CH₂-C H₂- |

| 25.3 | HO-CH₂-CH₂-C H₂- |

Table 3: IR Spectroscopic Data for this compound

Technique: Neat (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3330 (broad) | Strong | O-H stretch (alcohol) |

| 2935 | Strong | C-H stretch (alkane) |

| 2858 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1058 | Strong | C-O stretch (primary alcohol) |

| 645 | Medium | C-Br stretch (alkyl halide) |

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 182 | Low | [M+2]⁺ (with ⁸¹Br) |

| 180 | Low | [M]⁺ (with ⁷⁹Br) |

| 136 / 134 | 15.9 / 16.3 | [M - C₂H₄O]⁺ |

| 109 / 107 | 3.4 / 3.5 | [M - Br]⁺ |

| 83 | 70.9 | [C₆H₁₁]⁺ |

| 69 | 18.5 | [C₅H₉]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 41 | 56.4 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were acquired due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A drop of neat (undiluted) this compound was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.[1]

-

Instrumentation: The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the sample spectrum was acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), was analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The liquid sample of this compound was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization. The GC injector temperature was set to ensure complete vaporization of the analyte.

-

Ionization: Electron Ionization (EI) was used, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion at a specific m/z value was measured by a detector, generating a mass spectrum. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic M⁺ and M+2 peaks for bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to High-Purity 6-Bromo-1-hexanol for Researchers and Drug Development Professionals

Introduction: 6-Bromo-1-hexanol is a bifunctional linear organic compound featuring a terminal bromine atom and a primary hydroxyl group. This unique structure makes it a versatile reagent and building block in organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its utility spans from the creation of complex molecular architectures to its role as a linker in proteomics and drug delivery systems. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of supplier specifications, detailed experimental protocols for its synthesis and application, and a discussion of quality control methodologies.

Commercial Supplier Specifications

The quality and purity of this compound are critical for its successful application in research and drug development, where impurities can lead to undesirable side reactions and compromised results. A variety of chemical suppliers offer this reagent at different purity grades. Below is a comparative summary of specifications from prominent commercial vendors.

| Supplier | Product Number | Purity Specification | Analytical Method | Appearance | Additional Information |

| Thermo Scientific Chemicals | B21803 | ≥95.0% | GC | Clear colorless to pale yellow liquid | Formerly Alfa Aesar.[1] |

| Sigma-Aldrich (Merck) | 186481 | 97% | Not Specified | Liquid | - |

| TCI (Tokyo Chemical Industry) | B1822 | >95.0% | GC | Colorless to light yellow to light orange clear liquid | - |

| BroadPharm | BP-31084 | 98% | Not Specified | Not Specified | Provides NMR and SDS data on their website.[2] |

| MedchemExpress | HY-W016455 | 98.49% | GC | Colorless to light yellow liquid | Certificate of Analysis also reports Water (KF): 0.21%.[3] |

| SynThink Research Chemicals | SRC900058 | High Purity | HPLC, 1H-NMR, Mass, IR, TGA | Not Specified | Provides a comprehensive Certificate of Analysis with full characterization data.[4] |

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 4286-55-9 | |

| Molecular Formula | C6H13BrO | |

| Molecular Weight | 181.07 g/mol | |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Density | 1.384 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Solubility | Soluble in chloroform and methanol. |

Synthesis and Purification

High-purity this compound is commonly synthesized from 1,6-hexanediol. The selective monobromination of the diol is a key challenge, as the formation of the 1,6-dibromohexane byproduct is a competing reaction.

Experimental Protocol: Synthesis of this compound from 1,6-Hexanediol

This protocol is adapted from literature procedures describing the selective monobromination of 1,6-hexanediol.

Materials:

-

1,6-Hexanediol

-

48% Hydrobromic acid

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for azeotropic removal of water)

-

Heating mantle

-

Rotary evaporator

-

Glassware for liquid-liquid extraction

-

Chromatography column

Procedure:

-

In a round-bottom flask, combine 1,6-hexanediol (1.0 equivalent) and 48% hydrobromic acid (1.2 equivalents) in toluene.

-

Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to drive the reaction to completion. The reaction is typically refluxed for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a hexanes/ethyl acetate solvent system (e.g., 1:1) to yield pure this compound. A 72% yield after chromatography has been reported. Alternatively, high vacuum distillation can be used for purification.

Quality Control and Analytical Methods

Ensuring the high purity of this compound is paramount for its intended applications. Gas Chromatography (GC) is the most common analytical method cited by suppliers for purity assessment.

Experimental Protocol: GC-MS Purity Analysis

This protocol provides a general method for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a concentration suitable for the instrument's linear range.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Common impurities to monitor for include unreacted 1,6-hexanediol and the byproduct 1,6-dibromohexane.

Applications in Drug Development and Research

High-purity this compound is a valuable intermediate in the synthesis of various biologically active molecules. One notable application is in the preparation of analogues of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which have been investigated for their potential in cancer treatment and prevention.

Experimental Protocol: General Synthesis of Sulindac Analogues

The following is a generalized protocol for the etherification of a phenolic precursor with this compound, a common step in the synthesis of Sulindac analogues.

Materials:

-

Phenolic precursor (e.g., a Sulindac derivative with a free hydroxyl group)

-

This compound

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for reaction workup and purification

Procedure:

-

Dissolve the phenolic precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., 1.5-2.0 equivalents) to the solution and stir for a short period (e.g., 15-30 minutes) at room temperature to form the phenoxide.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired ether-linked Sulindac analogue.

Another important application of this compound and its derivatives is in solid-phase peptide synthesis (SPPS), where it can be used to introduce a linker or spacer onto a peptide chain. This allows for the subsequent attachment of reporter molecules, drugs, or other functionalities.

High-purity this compound is an essential reagent for researchers and professionals in drug development. The selection of a reliable commercial supplier that provides comprehensive analytical data is crucial for ensuring the quality and reproducibility of experimental results. The protocols provided in this guide for the synthesis, purification, analysis, and application of this compound serve as a valuable resource for its effective utilization in the laboratory.

References

Methodological & Application

Application Notes: Synthesis of 6-Bromo-1-hexanol from 1,6-hexanediol

Introduction 6-Bromo-1-hexanol is a valuable bifunctional molecule used extensively in organic synthesis, serving as a building block for pharmaceuticals, agrochemicals, and materials science. It possesses both a hydroxyl group and a terminal bromide, allowing for sequential and selective chemical modifications. The primary challenge in its synthesis from the symmetrical precursor, 1,6-hexanediol, is achieving selective monobromination while minimizing the formation of the 1,6-dibromohexane byproduct. This document outlines a detailed protocol for this synthesis using hydrobromic acid, focusing on reaction control and product purification.

Principle of the Reaction The synthesis proceeds via a nucleophilic substitution (SN2) reaction. One of the primary alcohol functional groups of 1,6-hexanediol is protonated by a strong acid (HBr), forming a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, displacing the water molecule to form the carbon-bromine bond. To favor the desired mono-substituted product, the stoichiometry of the reagents is carefully controlled, typically using a slight excess of hydrobromic acid relative to the diol.[1][2] The reaction is often performed in a non-polar solvent like toluene under reflux, which allows for the azeotropic removal of water via a Dean-Stark apparatus, driving the equilibrium towards the products.[1][2]

Data Presentation

The following table summarizes quantitative data from established protocols for the synthesis of this compound.

| Parameter | Method 1 | Method 2 |

| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol |

| Brominating Agent | 48% aq. HBr | 48% aq. HBr |

| Stoichiometry (HBr) | 1.2 equivalents[1] | 1.0 - 1.2 equivalents |

| Solvent | Toluene | Toluene |

| Temperature | Reflux | Reflux (~110 °C) |

| Reaction Time | 18 hours | 24 hours |

| Work-up | Wash with aq. NaHCO₃, H₂O | Vacuum removal of solvent |

| Purification | Silica Gel Chromatography | High Vacuum Distillation |

| Reported Yield | 83% | ~45% |

| Reported Purity | High (after chromatography) | ~97% (with ~2% dibromo impurity) |

Experimental Protocols

Protocol: Selective Monobromination of 1,6-Hexanediol using HBr

This protocol details the synthesis of this compound using hydrobromic acid and toluene, with purification by column chromatography for optimal purity and yield.

1. Materials and Equipment:

-

Reagents: 1,6-Hexanediol, 48% aqueous Hydrobromic acid (HBr), Toluene, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel (for chromatography), n-Hexane, and Ethyl acetate.

-

Equipment: Round-bottom flask (appropriate size), Dean-Stark trap, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, and standard glassware for column chromatography.

2. Reaction Setup and Procedure:

-

To a round-bottom flask, add 1,6-hexanediol (1.0 eq) and toluene.

-

With stirring, carefully add 48% aqueous hydrobromic acid (1.2 eq).

-

Assemble the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux using a heating mantle. Vigorously stir the biphasic mixture. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 18-24 hours, monitoring the reaction progress by TLC or GC if desired.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3. Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with water. Repeat the water wash if necessary.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oil.

4. Purification:

-

Purify the crude oil by silica gel column chromatography.

-

A suitable eluent system is a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a pale yellow oil.

-

Alternative: The crude product can also be purified by high vacuum distillation, although this may result in a lower yield compared to chromatography.

5. Characterization:

-

The identity and purity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Discussion and Safety Precautions

-

Selectivity: The primary challenge is controlling the reaction to prevent the formation of 1,6-dibromohexane. Using a modest excess of HBr and carefully monitoring the reaction time is crucial. Over-bromination can be suppressed by using the diol in excess, but this requires separation from a large amount of unreacted starting material.

-

Byproducts: Besides the dibrominated product, polymerization can occur, especially during prolonged heating or distillation at high temperatures. Purification by column chromatography is generally more effective at separating the desired monobrominated product from both the starting diol and the dibrominated byproduct than distillation.

-

Alternative Reagents: For reactions requiring milder conditions or higher selectivity, other brominating agents such as triphenylphosphine/carbon tetrabromide (Ph₃P/CBr₄) or phosphorus tribromide (PBr₃) can be employed, though these are often more expensive.

-

Safety: Concentrated hydrobromic acid is highly corrosive and toxic; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Toluene is a flammable and volatile organic solvent; all heating should be performed using a heating mantle, not an open flame, in a well-ventilated area.

References

Application of 6-Bromo-1-hexanol as a Cross-Linking Reagent: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Bromo-1-hexanol as a versatile cross-linking reagent. Due to its bifunctional nature, possessing both a reactive bromide and a modifiable hydroxyl group, this compound serves as a key building block in the synthesis of various cross-linked structures and more complex bifunctional reagents. The following sections detail its application in the synthesis of cyclic oligonucleotides and polymerizable ionic liquids, providing step-by-step protocols, quantitative data, and workflow visualizations.

Application 1: Synthesis of Cyclic Oligonucleotides via Click Chemistry

This compound is a crucial reagent for introducing an azide functionality into oligonucleotides, which can then be cyclized through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This method allows for the efficient preparation of cyclic oligonucleotides, which have enhanced stability and unique therapeutic potential.[1]

Experimental Protocol:

This protocol is adapted from the work of Lietard et al. (2008), J. Org. Chem.[1]

Part A: Synthesis of Azido-Oligonucleotide Precursor

-

Solid-Phase Oligonucleotide Synthesis: Synthesize the desired linear oligonucleotide sequence on a solid support using standard phosphoramidite chemistry. In the final coupling step, use a phosphoramidite building block that introduces a 5'-bromohexyl group.

-

Azide Substitution:

-

Treat the solid support-bound oligonucleotide, containing the 5'-bromohexyl moiety, with a solution of sodium azide in a suitable organic solvent (e.g., dimethylformamide, DMF).

-

The reaction is typically carried out at an elevated temperature (e.g., 55-65°C) for several hours to ensure complete substitution of the bromide with the azide group.

-

After the reaction, thoroughly wash the solid support with DMF, acetonitrile, and then diethyl ether to remove excess reagents.

-

-

Deprotection and Cleavage: Cleave the azido-oligonucleotide from the solid support and remove the protecting groups using a standard ammonium hydroxide solution.

-

Purification: Purify the crude azido-oligonucleotide by high-performance liquid chromatography (HPLC).

Part B: Microwave-Assisted Cyclization

-

Reaction Setup: In a microwave-transparent vessel, dissolve the purified azido-alkyne oligonucleotide in a mixture of methanol and water.

-

Addition of Catalysts: Add a solution of sodium L-ascorbate followed by a solution of copper(II) sulfate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).

-

Purification: Purify the resulting cyclic oligonucleotide by HPLC.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Oligonucleotide Scale | 1-10 µmol | Lietard et al. (2008) |

| Sodium Azide Concentration | ~1 M in DMF | Lietard et al. (2008) |

| Azide Substitution Time | 2-4 hours | Lietard et al. (2008) |

| Microwave Power | 100-300 W | Lietard et al. (2008) |

| Cyclization Reaction Time | 30-90 minutes | Lietard et al. (2008) |

| Typical Yield | 40-70% | Lietard et al. (2008) |

Experimental Workflow:

Caption: Workflow for the synthesis of cyclic oligonucleotides.

Application 2: Synthesis of a Polymerizable Ionic Liquid (PIL) Monomer

This compound can be used to synthesize ionic liquids with a polymerizable functional group. These monomers can then be used to create polymeric ionic liquids (PILs), which have applications in materials science, such as in the development of polymer electrolytes.

Experimental Protocol:

This protocol is based on the work of Sardar et al. (2016), IOP Conf. Ser.: Mater. Sci. Eng.

Part A: Synthesis of 1-(6-hydroxyhexyl)-3-methylimidazolium bromide

-

Reaction Setup: In a round-bottom flask, combine 1-methylimidazole and this compound in equimolar amounts.

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.

-

Work-up:

-

The product, 1-(6-hydroxyhexyl)-3-methylimidazolium bromide, is a viscous liquid.

-

Wash the crude product with toluene (3 times) to remove unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

-

Part B: Synthesis of the Polymerizable Monomer

-

Reaction Setup: Dissolve the synthesized ionic liquid from Part A in acetonitrile in a flask. Add a polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT).

-

Acylation: Cool the solution to 0°C in an ice bath. Add a mixture of methacryloyl chloride and acetonitrile dropwise to the cooled solution with stirring.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 48 hours under an inert atmosphere.

-

Purification:

-

Wash the reaction mixture with diethyl ether (3 times) to remove impurities.

-

Dry the final product, the polymerizable ionic liquid monomer, under vacuum.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reactant Ratio (Part A) | 1:1 (1-methylimidazole : this compound) | Sardar et al. (2016) |

| Reaction Time (Part A) | 48 hours | Sardar et al. (2016) |

| Reaction Temperature (Part A) | Room Temperature | Sardar et al. (2016) |

| Reactant Ratio (Part B) | Equimolar (Ionic Liquid : Methacryloyl Chloride) | Sardar et al. (2016) |

| Reaction Time (Part B) | 48 hours | Sardar et al. (2016) |

| Reaction Temperature (Part B) | 0°C to Room Temperature | Sardar et al. (2016) |

| Reported Yield | >90% for similar syntheses | (General observation for this type of reaction) |

Experimental Workflow:

Caption: Workflow for the synthesis of a polymerizable ionic liquid monomer.

Application 3: Use as a Precursor for Bifunctional Cross-Linking Agents

While direct application of this compound for cross-linking proteins is not widely documented, its true utility in proteomics and drug development lies in its role as a precursor for synthesizing custom heterobifunctional and homobifunctional cross-linkers. The hydroxyl group can be derivatized to introduce a variety of reactive functionalities (e.g., NHS esters, maleimides), while the bromide allows for coupling to other molecules.

Conceptual Protocol for Synthesis of a Heterobifunctional Cross-Linker:

This conceptual protocol outlines the general steps for synthesizing a heterobifunctional cross-linker for conjugating a thiol-containing molecule to an amine-containing molecule.

-

Protection of the Hydroxyl Group: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent it from reacting in subsequent steps.

-